molecular formula C11H17N3 B1434813 [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine CAS No. 1564944-63-3

[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine

Cat. No.: B1434813
CAS No.: 1564944-63-3
M. Wt: 191.27 g/mol
InChI Key: VDZGKAHVIGSGJD-UHFFFAOYSA-N
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Description

[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C11H17N3 It is characterized by a pyridine ring substituted with a methyl group at the 2-position, a pyrrolidine ring at the 6-position, and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.

    Substitution Reactions:

    Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the methanamine group, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

    Oxidation Products: Oxides, imines, or nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It can be screened for its effects on various biological targets, such as enzymes and receptors.

    Biochemical Research: It can be used as a probe to study biochemical pathways and interactions within cells.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The methanamine group can participate in nucleophilic or electrophilic interactions, modulating the activity of the target molecules. This compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    [2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness:

    Structural Features: The combination of a pyridine ring with a pyrrolidine ring and a methanamine group is unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

(2-methyl-6-pyrrolidin-1-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZGKAHVIGSGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N2CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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